RO1138452

描述

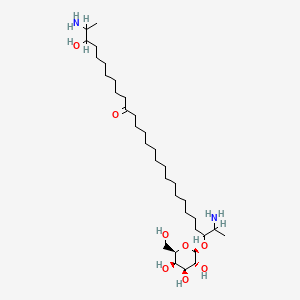

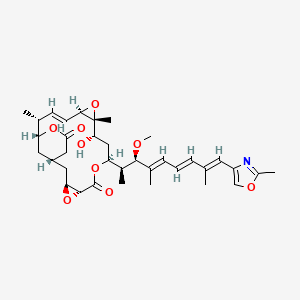

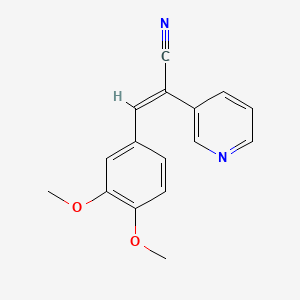

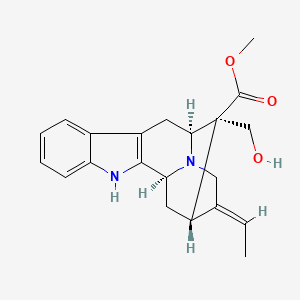

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine (NPPI) is a small molecule that has been studied extensively in recent years due to its potential therapeutic applications in various diseases. NPPI is a derivative of imidazole, a heterocyclic aromatic compound, and has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. NPPI has also been studied for its potential to modulate the activity of various enzymes, receptors, and transporters, and has been shown to have a variety of pharmacological effects.

科学研究应用

医疗应用:抑制血小板聚集

RO1138452 已经被研究用于其对血小板聚集的影响。在人和大鼠富含血小板的血浆中,它拮抗了由西卡普洛斯特(一种选择性 IP 激动剂)诱导的血小板聚集抑制。 这表明它在血小板聚集是问题的情况下具有潜在的应用价值 .

药理学应用:前列环素受体拮抗

作为一种对人 IP 受体具有高亲和力的强效选择性拮抗剂,this compound 已经被研究用于其在调节各种生理功能(如伤害感受、炎症和心血管活动)中的作用 .

呼吸道研究:气道上皮细胞

This compound 被确定为人类气道上皮细胞表达的前列环素 (IP) 受体上的选择性、伪不可逆正构拮抗剂。 研究表明,它可以负向调节趋化因子(如 CXCL9 和 CXCL10)的释放,这些趋化因子参与炎症反应 .

心血管研究:血管舒张

该化合物已被用于研究各种动脉的血管舒张效应,包括人肺动脉、豚鼠主动脉和兔肠系膜动脉。 它拮抗了西卡普洛斯特诱导的舒张,表明它在心血管研究中具有潜在的应用价值 .

炎症研究:趋化因子输出

This compound 阻断了塔普罗斯汀对人支气管上皮细胞原代培养物中趋化因子输出的抑制作用。 这表明它在研究炎症过程和趋化因子调节方面具有应用价值 .

受体结合研究

作用机制

Target of Action

RO1138452, also known as CAY10441, is a potent and selective antagonist for the prostacyclin (IP) receptor . The IP receptor is a G-protein coupled receptor (GPCR) that mediates the actions of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, blocking its activation by prostacyclin . This prevents the downstream signaling cascade triggered by the activation of the IP receptor . The compound displays high affinity for IP receptors, with a pKi of 9.3±0.1 in human platelets and 8.7±0.06 in a recombinant IP receptor system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostacyclin signaling pathway. Prostacyclin, upon binding to the IP receptor, typically triggers a signaling cascade that leads to increased levels of cyclic adenosine monophosphate (cAMP) within the cell . By blocking the IP receptor, this compound inhibits this pathway, attenuating cAMP accumulation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of prostacyclin-mediated responses. This includes the reduction of inflammation and pain, as prostacyclin is known to modulate nociception and inflammation . In animal models, this compound has been shown to significantly reduce acetic acid-induced abdominal constrictions, carrageenan-induced mechanical hyperalgesia, and edema formation .

属性

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRMJMXXLJZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176686 | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221529-58-4 | |

| Record name | RO-1138452 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-1138452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of CAY10441?

A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?

A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?

A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of CAY10441?

A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.

Q5: Is there any available spectroscopic data for CAY10441?

A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.

Q6: Has CAY10441 been tested in any cell-based assays or animal models?

A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)

![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)